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Compound of Interest

Compound Name: Chromosorb W/HP

Cat. No.: B1170150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently

asked questions regarding active sites on Chromosorb W/HP surfaces, a common challenge

in gas chromatography (GC). Active sites can lead to a variety of chromatographic problems,

including peak tailing, reduced analyte response, and poor reproducibility. By understanding

the causes of these issues and implementing effective deactivation strategies, you can

significantly improve the quality and reliability of your analytical results.

Frequently Asked Questions (FAQs)
Q1: What are active sites on Chromosorb W/HP and why are they a problem?

A1: Chromosorb W/HP is a high-performance diatomaceous earth support used in packed GC

columns. While it undergoes acid washing and silanization during manufacturing to increase its

inertness, some residual active sites may remain or become exposed over time.[1] These

active sites are typically silanol groups (Si-OH) on the silica surface, which can interact with

polar functional groups of analytes (e.g., amines, alcohols, carboxylic acids). This interaction

can cause undesirable chromatographic effects such as peak tailing, where a portion of the

analyte is retained longer, leading to asymmetrical peaks.[2] This can compromise peak

integration, reduce resolution, and lead to inaccurate quantification.[3]

Q2: What are the common symptoms of active sites in my GC system?
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A2: The presence of active sites can manifest in several ways in your chromatograms:

Peak Tailing: This is the most common symptom, where peaks, particularly those of polar

compounds, exhibit an asymmetrical shape with a "tail" extending from the peak maximum.

Reduced Peak Area/Height: Adsorption of analytes onto active sites can lead to a loss of the

compound before it reaches the detector, resulting in smaller than expected peaks.

Poor Reproducibility of Retention Times and Peak Areas: Inconsistent interactions with

active sites can cause variability in both the time it takes for an analyte to elute and the size

of the resulting peak.

Ghost Peaks: In some cases, adsorbed compounds may slowly bleed off the column in

subsequent runs, appearing as broad, unexpected peaks.

Q3: How can I determine if peak tailing is caused by active sites or another issue?

A3: A systematic approach is key to diagnosing the cause of peak tailing. Consider the

following:

Selective vs. General Tailing: If only polar or specific classes of compounds are tailing, active

sites are a likely culprit. If all peaks, including non-polar hydrocarbons, are tailing, the issue

might be physical, such as a poor column cut, incorrect column installation, or a leak.[1]

Injection of a Test Mix: Injecting a standard test mix containing both polar and non-polar

compounds can help diagnose the problem. If only the polar compounds tail, it points

towards chemical activity in the system.

Column History: A new column is generally more inert. If peak tailing worsens over time with

the injection of complex samples, it suggests the accumulation of contaminants or the

exposure of new active sites.

Q4: Besides treating the Chromosorb W/HP, what other parts of the GC system can contribute

to activity?

A4: Active sites are not limited to the column packing material. Other components in the sample

flow path can also contribute to analyte adsorption and peak tailing. These include:
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Inlet Liner: The glass inlet liner can become contaminated with non-volatile sample residue,

exposing active silanol groups. Using a deactivated liner and performing regular

maintenance is crucial.

Glass Wool: If glass wool is used in the liner, it can also be a source of activity.

Column Inlet: The first few centimeters of the column can accumulate non-volatile residues,

leading to increased activity. Trimming the column inlet can often resolve this.[1]

Connections and Ferrules: Improperly installed or worn ferrules can create dead volumes

and potential sites for analyte interaction.

Troubleshooting Guides
This section provides a systematic approach to troubleshooting issues related to active sites on

Chromosorb W/HP surfaces.

Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing

issues that may be caused by active sites.
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Troubleshooting Workflow for Peak Tailing

Problem Identification

Physical Issues

Chemical (Active Site) Issues

Resolution

Peak Tailing Observed

Are all peaks tailing or only polar/specific peaks?

All Peaks Tailing

All

Only Polar/Specific Peaks Tailing

Polar/SpecificCheck column installation (depth, cut, ferrules)

Verify carrier gas flow rate and for leaks

If problem persists

Problem Resolved

If problem resolved

If problem persists, consider chemical issues

If problem resolved

Perform inlet maintenance (replace liner, septum)

Trim 10-20 cm from column inlet

If problem persists

If problem resolved

Deactivate Chromosorb W/HP (Acid Wash & Silanize)

If problem persists

If problem resolved

If problem resolved

Consult Manufacturer/Specialist

If problem persists

Click to download full resolution via product page

A systematic workflow for troubleshooting peak tailing.
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Experimental Protocols
Note: The following protocols are generalized procedures for the deactivation of diatomaceous

earth supports like Chromosorb W/HP. It is highly recommended to perform these procedures

in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including

safety glasses, gloves, and a lab coat.

Protocol 1: Acid Washing of Chromosorb W/HP
This procedure aims to remove metallic impurities from the surface of the support material.

Materials:

Chromosorb W/HP

Concentrated Hydrochloric Acid (HCl)

Deionized (DI) Water

Beakers

Buchner Funnel and Filter Flask

Filter Paper

Oven

Procedure:

Preparation: Weigh the desired amount of Chromosorb W/HP and place it in a large beaker.

Acid Treatment: In a fume hood, slowly add a 6-12% (w/w) solution of hydrochloric acid to

the beaker, ensuring the support is fully submerged. A common dilution is one part

concentrated HCl to three parts DI water.

Heating and Stirring: Gently heat the mixture to near its boiling point while stirring

occasionally. Maintain this for 1-2 hours.
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Cooling and Decanting: Allow the mixture to cool to room temperature. Carefully decant the

supernatant acid solution.

Washing: Wash the Chromosorb W/HP repeatedly with deionized water. After each wash,

decant the water. Continue this process until the pH of the wash water is neutral (pH 6-7),

which can be checked with pH paper.

Filtering and Drying: Transfer the washed Chromosorb W/HP to a Buchner funnel with filter

paper and wash with a final rinse of DI water. Dry the material in an oven at 100-120°C

overnight or until completely dry.

Protocol 2: Silanization (Deactivation) of Acid-Washed
Chromosorb W/HP
This procedure caps the active silanol groups on the surface with inert trimethylsilyl groups

using dimethyldichlorosilane (DMCS).

Materials:

Acid-washed, dry Chromosorb W/HP

Dimethyldichlorosilane (DMCS)

Toluene (anhydrous)

Methanol (anhydrous)

Round-bottom flask

Reflux condenser

Heating mantle

Buchner funnel and filter flask

Filter paper

Oven or vacuum oven
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Procedure:

Preparation: Place the dry, acid-washed Chromosorb W/HP into a round-bottom flask.

Silanization Reaction: In a fume hood, add a 5-10% solution of DMCS in anhydrous toluene

to the flask, ensuring the support is completely wetted.

Reflux: Attach a reflux condenser and gently reflux the mixture for 2-4 hours. This allows the

DMCS to react with the surface silanol groups.

Cooling and Filtering: Allow the mixture to cool to room temperature. Filter the Chromosorb
W/HP using a Buchner funnel to remove the excess DMCS/toluene solution.

Washing: Wash the treated support on the filter with anhydrous toluene to remove any

unreacted DMCS.

Methanol Wash: Follow with a wash of anhydrous methanol to react with and remove any

remaining reactive chlorosilyl groups.

Drying: Dry the silanized Chromosorb W/HP in an oven at a temperature below the

degradation point of the material (typically around 100-120°C) or in a vacuum oven until free

of solvent. The support is now deactivated and ready for coating with a stationary phase.

Data Presentation
The effectiveness of deactivation procedures can be quantified by comparing the

chromatographic performance of treated and untreated supports. A common method is to

analyze a mixture of a non-polar compound and a polar compound that is sensitive to active

sites.

Table 1: Comparison of Support Performance Using a Test Mixture
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Support Type
Test
Compound

Peak Shape
Tailing Factor
(Asymmetry)

Relative
Response
(Polar/Non-
Polar)

Untreated

Chromosorb W
Cholesterol Tailing > 2.0 < 0.8

Acid-Washed

Chromosorb W
Cholesterol Slight Tailing 1.5 - 2.0 0.8 - 0.9

Acid-Washed &

Silanized

Chromosorb

W/HP

Cholesterol Symmetrical 1.0 - 1.2 ~ 1.0

Untreated

Chromosorb W
5α-cholestane Symmetrical ~ 1.0 N/A

Acid-Washed

Chromosorb W
5α-cholestane Symmetrical ~ 1.0 N/A

Acid-Washed &

Silanized

Chromosorb

W/HP

5α-cholestane Symmetrical ~ 1.0 N/A

Data is illustrative and based on typical performance improvements. The relative response is

calculated as the peak area of the polar compound (e.g., cholesterol) divided by the peak area

of a non-polar internal standard (e.g., 5α-cholestane). A ratio close to 1.0 for an equal

concentration mixture indicates minimal adsorption of the polar compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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